Hydrogen-Bond Donor Capacity: 3-Amino Group Confers HBD=1 vs. HBD=0 in the Non-Aminated Analog
The target compound possesses one hydrogen-bond donor (the 3-amino group on the pyrazole ring), whereas its closest structural analog, ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate (CAS 1005650-19-0), has zero HBDs because it lacks the amino substituent . The presence of an HBD is a critical determinant of molecular recognition: the 3-amino group can act as a hinge-binding donor in kinase ATP-binding pockets and provides an additional vector for directed hydrogen bonding in both biological target engagement and crystal engineering [1]. This HBD count difference (1 vs. 0) is absolute and arises from a covalent structural distinction, not a continuous property gradient.
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 |
| Comparator Or Baseline | Ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate (CAS 1005650-19-0): HBD = 0 |
| Quantified Difference | ΔHBD = +1 (absolute gain of one H-bond donor) |
| Conditions | Computed from 2D structure per vendor specifications (Fluorochem for target, Hit2Lead/ChemBridge for comparator). |
Why This Matters
For medicinal chemistry and chemical biology applications, the presence vs. absence of an H-bond donor on the heterocyclic scaffold can be the difference between potent target engagement and no measurable binding, making the two compounds non-interchangeable in any assay where the pyrazole ring is expected to participate in directed H-bonding.
- [1] Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorg. Med. Chem. Lett. 28 (2018) 3736–3740. Documents 3-aminopyrazole motif as hinge-binding element in CDK2/5 inhibition. View Source
